Cas no 2228020-53-7 ((1R)-1-(3,3-dimethylcyclohexyl)ethan-1-amine)

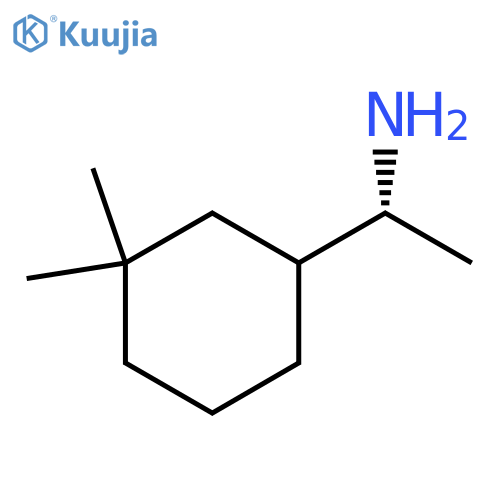

2228020-53-7 structure

商品名:(1R)-1-(3,3-dimethylcyclohexyl)ethan-1-amine

(1R)-1-(3,3-dimethylcyclohexyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- (1R)-1-(3,3-dimethylcyclohexyl)ethan-1-amine

- 2228020-53-7

- EN300-1727548

- (R)-1-(3,3-dimethylcyclohexyl)ethan-1-amine

-

- インチ: 1S/C10H21N/c1-8(11)9-5-4-6-10(2,3)7-9/h8-9H,4-7,11H2,1-3H3/t8-,9?/m1/s1

- InChIKey: KDAKZZMOEJLJPI-VEDVMXKPSA-N

- ほほえんだ: [C@@H](C1CCCC(C)(C)C1)(N)C

計算された属性

- せいみつぶんしりょう: 155.167399674g/mol

- どういたいしつりょう: 155.167399674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 26Ų

(1R)-1-(3,3-dimethylcyclohexyl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1727548-0.25g |

(1R)-1-(3,3-dimethylcyclohexyl)ethan-1-amine |

2228020-53-7 | 0.25g |

$1577.0 | 2023-09-20 | ||

| Enamine | EN300-1727548-0.1g |

(1R)-1-(3,3-dimethylcyclohexyl)ethan-1-amine |

2228020-53-7 | 0.1g |

$1508.0 | 2023-09-20 | ||

| Enamine | EN300-1727548-5.0g |

(1R)-1-(3,3-dimethylcyclohexyl)ethan-1-amine |

2228020-53-7 | 5g |

$4972.0 | 2023-05-23 | ||

| Enamine | EN300-1727548-0.05g |

(1R)-1-(3,3-dimethylcyclohexyl)ethan-1-amine |

2228020-53-7 | 0.05g |

$1440.0 | 2023-09-20 | ||

| Enamine | EN300-1727548-10.0g |

(1R)-1-(3,3-dimethylcyclohexyl)ethan-1-amine |

2228020-53-7 | 10g |

$7373.0 | 2023-05-23 | ||

| Enamine | EN300-1727548-1.0g |

(1R)-1-(3,3-dimethylcyclohexyl)ethan-1-amine |

2228020-53-7 | 1g |

$1714.0 | 2023-05-23 | ||

| Enamine | EN300-1727548-2.5g |

(1R)-1-(3,3-dimethylcyclohexyl)ethan-1-amine |

2228020-53-7 | 2.5g |

$3362.0 | 2023-09-20 | ||

| Enamine | EN300-1727548-5g |

(1R)-1-(3,3-dimethylcyclohexyl)ethan-1-amine |

2228020-53-7 | 5g |

$4972.0 | 2023-09-20 | ||

| Enamine | EN300-1727548-10g |

(1R)-1-(3,3-dimethylcyclohexyl)ethan-1-amine |

2228020-53-7 | 10g |

$7373.0 | 2023-09-20 | ||

| Enamine | EN300-1727548-0.5g |

(1R)-1-(3,3-dimethylcyclohexyl)ethan-1-amine |

2228020-53-7 | 0.5g |

$1646.0 | 2023-09-20 |

(1R)-1-(3,3-dimethylcyclohexyl)ethan-1-amine 関連文献

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Kai-Ping Wang,Hsisheng Teng Phys. Chem. Chem. Phys., 2009,11, 9489-9496

2228020-53-7 ((1R)-1-(3,3-dimethylcyclohexyl)ethan-1-amine) 関連製品

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬